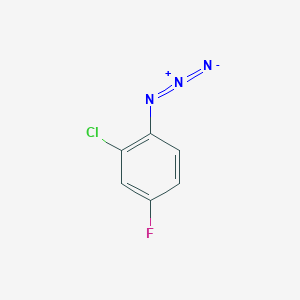

1-Azido-2-chloro-4-fluorobenzene

Overview

Description

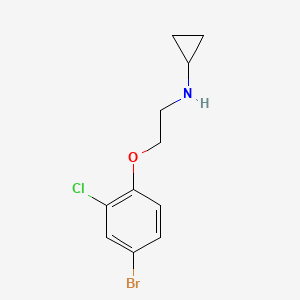

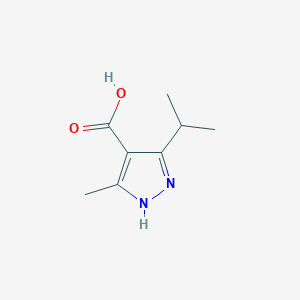

1-Azido-2-chloro-4-fluorobenzene is an aromatic azide . It is generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions .

Synthesis Analysis

The synthesis of azides like 1-Azido-2-chloro-4-fluorobenzene often involves the use of sodium azide (NaN3) as the source of the azide group . Another method involves the reaction of aromatic halides with lithium reagent (t-BuLi), followed by the reaction with tosyl azide .Molecular Structure Analysis

The molecular formula of 1-Azido-2-chloro-4-fluorobenzene is C6H3ClFN3 . Its molecular weight is 171.56 .Chemical Reactions Analysis

1-Azido-2-chloro-4-fluorobenzene is generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions . This suggests that it can participate in click chemistry, a type of chemical reaction that is widely used in bioconjugation, polymer modification, and even drug synthesis.Scientific Research Applications

Synthesis of New Triazole Derivatives

Research by Negrón-Silva et al. (2013) explored the synthesis of 1,4-disubstituted 1,2,3-triazoles using derivatives including 1-(azidomethyl)-4-fluorobenzene. These compounds demonstrated potential as inhibitors against acidic corrosion of steels, indicating a significant application in materials science and engineering (Negrón-Silva et al., 2013).

Spectroscopy and Molecular Properties

Studies have focused on the microwave spectrum, quadrupole coupling constants, and dipole moments of related compounds, such as 1-chloro-2-fluorobenzene and 1-chloro-3-fluorobenzene. These studies by Onda et al. (1994) provide valuable data for understanding the molecular properties and behavior of similar fluorobenzene derivatives in various applications, including chemical analysis and molecular spectroscopy (Onda et al., 1994a), (Onda et al., 1994b).

Electrochemical Fluorination

Research into the electrochemical fluorination of aromatic compounds, including chlorobenzene derivatives, has been conducted by Momota et al. (1995, 1996). This work contributes to the understanding of chemical reactions and product formation during the fluorination process, which is crucial in various chemical manufacturing and pharmaceutical applications (Momota et al., 1995), (Horio et al., 1996).

Magnetic Properties in Coordination Polymers

Liu et al. (2017) investigated azido-copper coordination polymers using derivatives with fluoro-substituents. Their findings regarding the magnetic properties of these compounds contribute to the development of materials with potential applications in magnetic storage and spintronic devices (Liu et al., 2017).

Organometallic Chemistry and Catalysis

Pike et al. (2017) discussed the use of partially fluorinated benzenes, including fluorobenzene derivatives, in organometallic chemistry. Their role in transition-metal-based catalysis and as solvents in various chemical reactions underscores their importance in synthetic chemistry and industrial applications (Pike et al., 2017).

Radiolabeling for PET Imaging

Thonon et al. (2009) utilized a derivative, 1-(azidomethyl)-4-[(18)F]-fluorobenzene, for radiolabeling in PET imaging. This application in medical imaging technology demonstrates the relevance of fluorobenzene derivatives in advancing diagnostic techniques (Thonon et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

Azides like 1-Azido-2-chloro-4-fluorobenzene have a wide range of applications in the synthesis of various heterocycles . They are particularly useful in the preparation of five-, six-, and organometallic heterocyclic-membered systems and their fused analogs . This suggests that they will continue to be important in the field of organic synthesis.

properties

IUPAC Name |

1-azido-2-chloro-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFN3/c7-5-3-4(8)1-2-6(5)10-11-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKCMCWZWIONIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-2-chloro-4-fluorobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3s,8Ar)-3-ethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1460877.png)

![4-[(2,4-Dichlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1460882.png)

![6-Hydroxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1460883.png)

![1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1460889.png)

![[3-Nitro-4-(2,2,2-trifluoroethoxy)phenyl]-methanol](/img/structure/B1460891.png)

![2-{1-[(Pyridin-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1460892.png)